

# Unveiling the Binding Affinity of AUZ454 to CDK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AUZ 454   |           |
| Cat. No.:            | B15586746 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of AUZ454 (also known as K03861), a potent type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A comprehensive understanding of the interaction between small molecule inhibitors and their protein targets is paramount in the field of drug discovery and development. This document provides a detailed overview of the quantitative binding data, the experimental methodologies employed for its determination, and the broader context of the CDK2 signaling pathway.

# **Core Data: AUZ454-CDK2 Binding Affinity**

The binding affinity of AUZ454 for CDK2 has been quantitatively characterized, demonstrating its potency as an inhibitor. The dissociation constant (Kd) serves as a key metric for this interaction. The data presented below is compiled from biochemical assays that elucidate the strength of the binding between AUZ454 and wild-type CDK2, as well as several mutant forms.



| Target Protein                   | Dissociation Constant (Kd) in nM |  |
|----------------------------------|----------------------------------|--|
| CDK2 (Wild-Type)                 | 50 nM[1][2]                      |  |
| CDK2 (C118L mutant)              | 18.6 nM[1][2]                    |  |
| CDK2 (A144C mutant)              | 15.4 nM[1][2]                    |  |
| CDK2 (C118L/A144C double mutant) | 9.7 nM[1][2]                     |  |
| CDK2                             | 8.2 nM[3][3]                     |  |

Note: The slight variation in the reported Kd for wild-type CDK2 may be attributed to different experimental conditions or assay formats.

### **Mechanism of Action**

AUZ454 is classified as a type II kinase inhibitor.[2] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors such as AUZ454 stabilize an inactive conformation of the kinase.[2] Specifically, AUZ454 binds to the "DFG-out" conformation of CDK2, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its position in the active state.[2] This mode of inhibition is significant as it is competitive with the binding of activating cyclins, such as Cyclin E and Cyclin A, which are essential for CDK2's enzymatic activity.[1][3]

# **Experimental Protocols**

The determination of the binding affinity of AUZ454 to CDK2 involves sophisticated biochemical and biophysical techniques. Below is a detailed methodology based on the key experiments cited in the literature.

# **Isothermal Titration Calorimetry (ITC)**

Isothermal Titration Calorimetry is a gold-standard biophysical technique used to measure the heat changes that occur upon the binding of a ligand (AUZ454) to a protein (CDK2). This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy ( $\Delta$ H), and entropy ( $\Delta$ S) of the interaction.

Materials:



- Recombinant human CDK2 (wild-type and mutants)
- AUZ454 (K03861) compound
- ITC instrument (e.g., MicroCal ITC200)
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP

#### Procedure:

- Sample Preparation:
  - Dialyze the purified CDK2 protein extensively against the assay buffer.
  - Dissolve AUZ454 in 100% DMSO to create a high-concentration stock solution and then dilute it in the assay buffer to the final desired concentration. The final DMSO concentration in the sample cell should be matched in the titrant to minimize heat of dilution effects.
- Instrument Setup:
  - Set the experimental temperature, typically at 25°C.
  - Set the stirring speed to ensure proper mixing without generating significant frictional heat.
- Titration:
  - Load the CDK2 solution into the sample cell of the calorimeter.
  - Load the AUZ454 solution into the injection syringe.
  - Perform an initial small injection to account for any initial artifacts, which is then discarded from the data analysis.
  - Carry out a series of injections of the AUZ454 solution into the CDK2 solution.
  - Record the heat released or absorbed after each injection.
- Data Analysis:



- Integrate the raw ITC data to obtain the heat change per injection.
- Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, stoichiometry, and thermodynamic parameters.

# Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of AUZ454's action and the methodologies to characterize it, the following diagrams are provided.





Click to download full resolution via product page

Caption: CDK2 signaling pathway in the G1/S phase transition.





Click to download full resolution via product page

Caption: A representative experimental workflow for a kinase inhibition assay.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Type II Inhibitors Targeting CDK2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unveiling the Binding Affinity of AUZ454 to CDK2: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15586746#auz-454-cdk2-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com